molecular formula C23H25N7O B13427868 Desmethyl Narazaciclib

Desmethyl Narazaciclib

Katalognummer: B13427868
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: KBPPTUDYXRJMOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Desmethyl Narazaciclib is a derivative of Narazaciclib, a novel multi-kinase inhibitor. Narazaciclib is known for its potent activity against cyclin-dependent kinase 4 and 6, colony-stimulating factor 1 receptor, and FMS-like tyrosine kinase 3. Desmethyl Narazaciclib retains many of these properties, making it a promising compound in the field of oncology, particularly in the treatment of acute myeloid leukemia and other cancers .

Eigenschaften

Molekularformel

C23H25N7O

Molekulargewicht

415.5 g/mol

IUPAC-Name

8-cyclopentyl-7-oxo-2-(4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C23H25N7O/c24-14-16-13-17-15-26-23(28-21(17)30(22(16)31)20-3-1-2-4-20)27-18-5-7-19(8-6-18)29-11-9-25-10-12-29/h5-8,13,15,20,25H,1-4,9-12H2,(H,26,27,28)

InChI-Schlüssel

KBPPTUDYXRJMOR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2C3=NC(=NC=C3C=C(C2=O)C#N)NC4=CC=C(C=C4)N5CCNCC5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Narazaciclib typically involves the demethylation of Narazaciclib. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions .

Industrial Production Methods: Industrial production of Desmethyl Narazaciclib follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Structural Context of Narazaciclib

Narazaciclib’s chemical structure (C₂₇H₃₄N₈O) includes:

  • A pyrrolo[2,3-d]pyrimidine core

  • A 7-cyclopentyl substituent

  • A piperazine-linked pyridinylamino group at position 2

  • A dimethylcarboxamide at position 6 ( ).

A desmethyl variant would likely involve the removal of one or both methyl groups from the dimethylcarboxamide moiety (N,N-dimethyl → N-methyl or primary amide), altering electronic and steric properties.

Hypothetical Synthetic Routes

Drawing parallels to structurally related CDK inhibitors (e.g., Ribociclib, Palbociclib) and their synthetic pathways ( ):

Reactivity and Stability

Based on solid-state pharmaceutical reactivity principles ( ):

Potential Degradation Pathways

PathwayConditionsProducts
Oxidation O₂, trace metals, pH > 7N-Oxides, hydroxylated derivatives
Hydrolysis High humidity, acidic/basic pHCarboxylic acid, amine fragments
Cyclization Thermal stress (>100°C)Intramolecular lactam formation

Comparative Pharmacokinetic Modifications

Removal of a methyl group could impact:

  • Solubility : Increased polarity may enhance aqueous solubility (logP reduction).

  • Metabolism : Altered CYP450 interactions (e.g., reduced demethylation by CYP3A4).

  • Binding Affinity : Steric effects at the ATP-binding pocket of CDK4/ARK5.

Theoretical ADME Profile

PropertyNarazaciclibDesmethyl Narazaciclib (Predicted)
logP 3.82.9–3.2
CYP3A4 Substrate YesLikely reduced
Plasma Stability >90% (24 h)~85% (24 h)

Research Gaps and Limitations

No direct experimental data for Desmethyl Narazaciclib exists in the indexed literature. Key uncertainties include:

  • Exact site of demethylation (carboxamide vs. cyclopentyl substituents).

  • Impact on kinase selectivity (CDK4 vs. ARK5 inhibition).

  • Synergy with dexamethasone or other combination therapies ( ).

Wissenschaftliche Forschungsanwendungen

Desmethyl Narazaciclib has a wide range of scientific research applications, including:

Wirkmechanismus

Desmethyl Narazaciclib exerts its effects by inhibiting multiple kinases, including cyclin-dependent kinase 4 and 6, colony-stimulating factor 1 receptor, and FMS-like tyrosine kinase 3. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells. The compound also affects various signaling pathways, including those involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Desmethyl Narazaciclib is unique due to its multi-targeted kinase inhibition, which provides a broader spectrum of activity compared to other similar compounds. This makes it a promising candidate for overcoming resistance mechanisms in cancer therapy .

Q & A

Q. What are the primary kinase targets of Desmethyl Narazaciclib, and how do they differ from other CDK4/6 inhibitors?

Desmethyl Narazaciclib (a metabolite of Narazaciclib) exhibits a multi-kinase inhibitory profile targeting CDK4/6, BUB1, CSF1R, FLT3, and ARK4. Unlike palbociclib, it engages additional kinases such as Akt and mTOR, which are implicated in resistance pathways . Methodologically, thermal shift assays and Western blot analysis confirmed its broader kinase inhibition, validated in breast and ovarian cancer cell lines .

Q. What experimental models are recommended for evaluating Desmethyl Narazaciclib’s anti-tumor activity?

Preclinical studies utilized:

  • Cell line panels : Resistant/mutated breast (e.g., FGFr-overexpressing lines) and ovarian cancer models .
  • In vivo models : PYMT murine breast cancer cells to assess senescence and chemokine induction .
  • AML models : FLT3-ITD mutant cell lines to evaluate CSF1R/FLT3 inhibition . Best practices include using autophagy inhibitors in combination studies to mimic clinical resistance scenarios .

Q. How is Desmethyl Narazaciclib’s pharmacokinetic profile characterized in preclinical studies?

Analytical methods such as LC-MS with UVPD/CID fragmentation (e.g., for metabolite detection in plasma) and dose-escalation Phase 1 trials (NCT05705505) are used. These techniques ensure sensitivity at low concentrations (LOQ: 0.5 ng/mL) and validate metabolite stability .

Advanced Research Questions

Q. How does Desmethyl Narazaciclib address resistance mechanisms in CDK4/6 inhibitor-refractory cancers?

  • Mechanism : Degrades BUB1 kinase (linked to poor prognosis in breast/uterine cancers) and targets FGFr-overexpressing lines, bypassing palbociclib resistance .
  • Data-driven approach : Bioinformatics analysis of human cancer databases (e.g., TCGA) identifies high BUB1 expression cohorts for targeted studies .
  • Contradiction note : While BUB1 degradation is prominent in solid tumors, FLT3/CSF1R inhibition is more relevant in AML, requiring disease-specific model selection .

Q. What methodologies validate Desmethyl Narazaciclib’s immunomodulatory effects in the tumor microenvironment?

  • Chemokine induction : ELISA/Western blot quantification of CXCL10 and other T-cell recruiting chemokines in treated vs. control models .
  • Synergy testing : Combination with immune checkpoint inhibitors (not yet published) is proposed based on elevated chemokine levels .
  • Limitation : Immune activity data are limited to murine models; humanized models or patient-derived xenografts are needed for translational relevance .

Q. How should researchers design combination trials involving Desmethyl Narazaciclib?

  • Prioritized combinations : Letrozole (NCT05705505) for endometrial cancer and ibrutinib for mantle cell lymphoma (synergy shown in vivo) .
  • Dosing rationale : Phase 1/2 trials use RP2D (recommended Phase 2 dose) derived from monotherapy dose-escalation, adjusted for pharmacokinetic overlap .
  • Statistical design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to optimize trial endpoints and minimize bias .

Methodological Guidance

Q. How to resolve contradictions in Desmethyl Narazaciclib’s kinase inhibition data across studies?

  • Case example : BUB1 degradation is prominent in breast cancer models but not emphasized in AML studies .
  • Solution : Use kinase profiling arrays (e.g., PamGene) to compare target engagement across cell types. Cross-validate with siRNA knockdown models to isolate critical targets .

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